molecular formula C18H21N3O2S B10896393 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide

Cat. No.: B10896393
M. Wt: 343.4 g/mol
InChI Key: FEHZSXXWSXKXQM-UHFFFAOYSA-N
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Description

N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, and a naphthalenesulfonamide moiety, which is derived from naphthalene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a naphthalenesulfonamide moiety. This combination may confer distinct biological activities and chemical properties compared to other sulfonamides .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-4-21-14(2)17(12-19-21)13-20(3)24(22,23)18-10-9-15-7-5-6-8-16(15)11-18/h5-12H,4,13H2,1-3H3

InChI Key

FEHZSXXWSXKXQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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